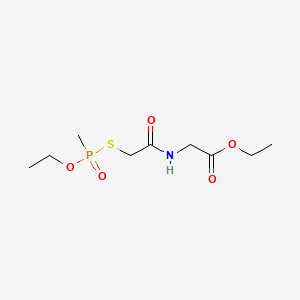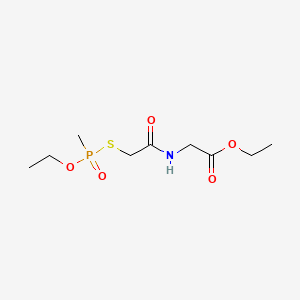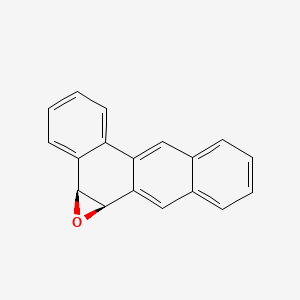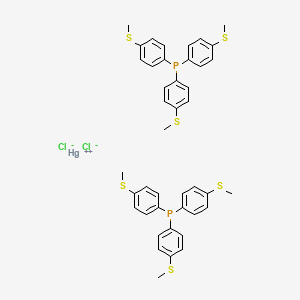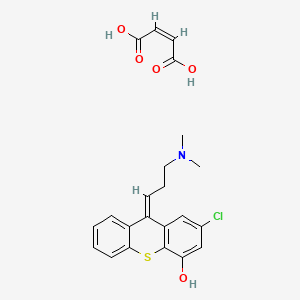
Diethyl (1-hydroxybut-2-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-hydroxybut-2-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C8H17O4P. It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a hydroxybutenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1-hydroxybut-2-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For instance, diethyl phosphite can react with 1-bromo-2-butene under basic conditions to yield this compound .
Another method involves the use of palladium-catalyzed cross-coupling reactions. In this approach, H-phosphonate diesters are coupled with vinyl halides under microwave irradiation, achieving high yields in a short reaction time .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-hydroxybut-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of diethyl (1-oxobut-2-en-1-yl)phosphonate.
Reduction: The double bond in the butenyl moiety can be reduced to form diethyl (1-hydroxybutyl)phosphonate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diethyl (1-oxobut-2-en-1-yl)phosphonate.
Reduction: Diethyl (1-hydroxybutyl)phosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (1-hydroxybut-2-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of biologically active compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl (1-hydroxybut-2-en-1-yl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in chelation therapy and as a catalyst in certain reactions. The hydroxybutenyl moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (1-hydroxyethyl)phosphonate
- Diethyl (1-hydroxypropyl)phosphonate
- Diethyl (1-hydroxybutyl)phosphonate
Uniqueness
Diethyl (1-hydroxybut-2-en-1-yl)phosphonate is unique due to the presence of both a hydroxy group and a double bond in the butenyl moiety. This structural feature imparts distinct reactivity and binding properties compared to other similar compounds. For instance, the double bond allows for additional reactions such as hydrogenation and cycloaddition, which are not possible with saturated analogs .
Properties
CAS No. |
79158-11-5 |
|---|---|
Molecular Formula |
C8H17O4P |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
1-diethoxyphosphorylbut-2-en-1-ol |
InChI |
InChI=1S/C8H17O4P/c1-4-7-8(9)13(10,11-5-2)12-6-3/h4,7-9H,5-6H2,1-3H3 |
InChI Key |
WYCUHXNBRUWSFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C=CC)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


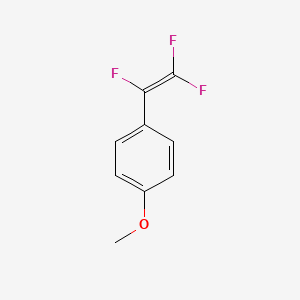
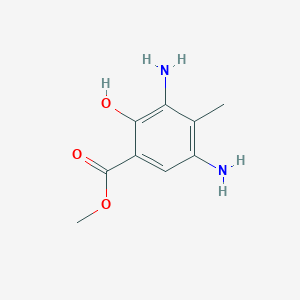
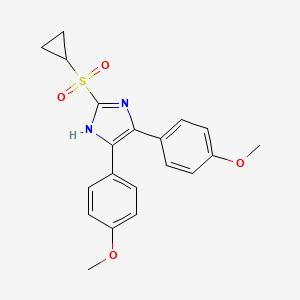
![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)
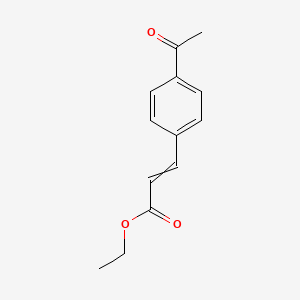
![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
